4-Bromo-7-chloroisoquinoline 2-oxide
Description
4-Bromo-7-chloroisoquinoline 2-oxide is a halogenated isoquinoline derivative featuring a bromine atom at position 4, a chlorine atom at position 7, and an oxygen atom (oxide group) at position 2. This compound belongs to the class of heterocyclic aromatic compounds, where the oxide moiety enhances polarity and influences reactivity. The oxide group is typically introduced via oxidation of the parent heterocycle or during cyclization reactions, as seen in the synthesis of oxazaphosphepine 2-oxide derivatives .
Properties
CAS No. |
953421-73-3 |
|---|---|
Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-bromo-7-chloro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H5BrClNO/c10-9-5-12(13)4-6-3-7(11)1-2-8(6)9/h1-5H |
InChI Key |
FOOFXFYMGSSNPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=[N+](C=C2C=C1Cl)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-bromo-7-chloroisoquinoline 2-oxide and related compounds:
Key Differences
Structural Variations: The oxide group in this compound distinguishes it from non-oxide analogs like 7-bromo-1-chloroisoquinoline. The addition of fluorine in 4-bromo-7-chloro-6-fluoroisoquinoline introduces steric and electronic effects, altering reactivity in substitution reactions .
Synthetic Methods: Bromination of triazine 2-oxide derivatives (e.g., 3-dimethylamino-1,2,4-triazine 2-oxide) using Br₂/Et₃N or NBS yields brominated products with moderate-to-high efficiency (65–80% yields) . Similar conditions may apply to isoquinoline 2-oxide systems. Cyclophosphamide’s synthesis involves phosphorus-based cyclization, highlighting divergent pathways for oxide-containing heterocycles .
Applications: Halogenated isoquinoline 2-oxides are primarily intermediates in drug discovery, whereas cyclophosphamide is a clinically validated antineoplastic agent .
Safety Profiles: All halogenated isoquinolines exhibit toxicity (Hazard Code T), necessitating stringent handling protocols.
Research Findings and Data
Reactivity in Halogenation Reactions
- Bromination of triazine 2-oxide derivatives proceeds regioselectively at the 6-position when using Br₂/Et₃N, with yields up to 80% . This suggests that this compound’s bromine substitution may follow similar positional selectivity.
Solubility and Stability
- Cyclophosphamide’s water solubility (~50 mg/mL) is attributed to its oxazaphosphorine 2-oxide structure and amine groups . By analogy, this compound may exhibit moderate aqueous solubility, though steric effects from halogens could reduce it.
Toxicological Considerations
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